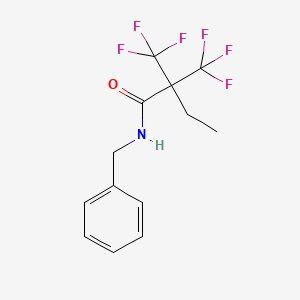
ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a phenylformamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The phenylformamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is attributed to the presence of conjugated double bonds and the electron-withdrawing phenylformamido group, which stabilizes the intermediate formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E,4E)-5-(3-bromo-phenyl-sulfon-yl)penta-2,4-dienoate
- Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate
Uniqueness
Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is unique due to the presence of the phenylformamido group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl (4E)-2-benzamido-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C20H19NO3/c1-2-24-20(23)18(15-9-12-16-10-5-3-6-11-16)21-19(22)17-13-7-4-8-14-17/h3-15H,2H2,1H3,(H,21,22)/b12-9+,18-15? |
Clave InChI |
LQUHLWOIFJBMDX-XNNMEOQWSA-N |
SMILES isomérico |
CCOC(=O)C(=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)



![ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)

![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)

![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
